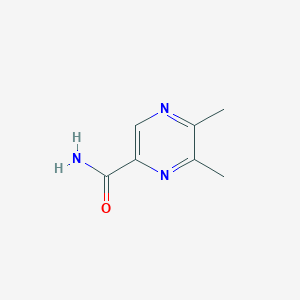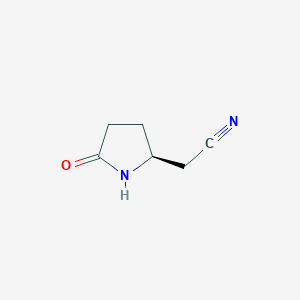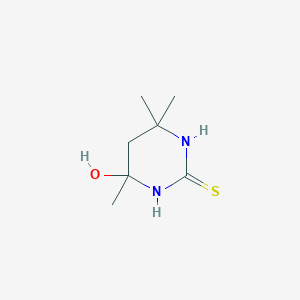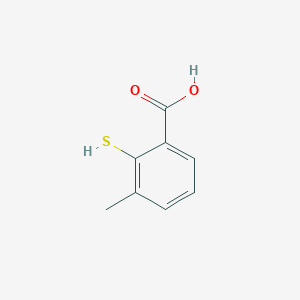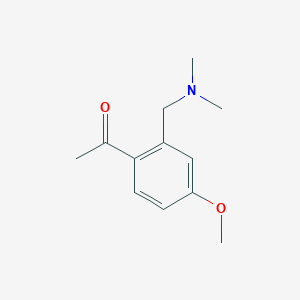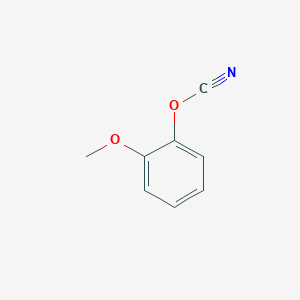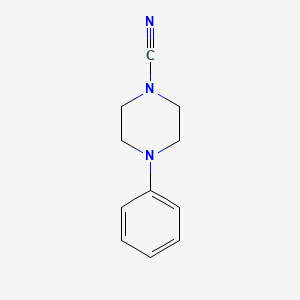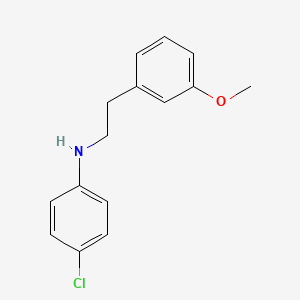
4-Chloro-N-(3-methoxyphenethyl)aniline
概要
説明
4-Chloro-N-(3-methoxyphenethyl)aniline is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.74 g/mol. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(3-methoxyphenethyl)aniline consists of a benzene ring substituted with a chlorine atom and an N-(3-methoxyphenethyl) group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Processes and Industrial Production : The synthesis of related compounds, like 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrates processes that can be adapted for the synthesis of 4-Chloro-N-(3-methoxyphenethyl)aniline. These methods emphasize cost-effectiveness, robustness, and minimal environmental impact, suitable for industrial production (Zhang Qingwen, 2011).
Photochemical Applications : In the field of photochemistry, the study of fluorescence quenching by compounds like boronic acid derivatives and anilines in varying environments has relevance. This research provides insights into the behavior of similar compounds in alcohol environments and their potential applications in photochemical processes (H. S. Geethanjali et al., 2015).
Polymer Science and Fluorescent Properties : Research on polyurethane cationomers incorporating anil groups, including salicylideneanil structures, highlights the potential for 4-Chloro-N-(3-methoxyphenethyl)aniline in creating polymers with unique properties like fluorescence. Such compounds could be valuable in developing new materials with specific photophysical behaviors (E. Buruianǎ et al., 2005).
Oxidative Chemical Reactions : Research on the selective oxidation of substituted anilines, leading to azoxyarenes and other products, underscores the reactivity of anilines in oxidation reactions. This knowledge is crucial for developing novel synthetic routes and understanding the chemical behavior of 4-Chloro-N-(3-methoxyphenethyl)aniline in oxidative conditions (Christin Gebhardt et al., 2008).
Environmental and Analytical Applications
- Photocatalysis and Wastewater Treatment : Studies on the photodegradation of aniline compounds, including 4-methoxy aniline, using novel photocatalysts like silver halides, have significant implications for environmental applications. Such research is crucial for developing efficient methods for treating wastewater contaminated with aniline derivatives (Sajad Jafari & Alireza Nezamzadeh-Ejhieh, 2017).
Pharmaceutical and Biological Research
Antimicrobial Activity and Medicinal Chemistry : Research on novel quinazolinone derivatives, involving reactions with primary aromatic amines, including aniline derivatives, contributes to the development of new antimicrobial agents. This suggests the potential use of 4-Chloro-N-(3-methoxyphenethyl)aniline in the synthesis of biologically active compounds (O. M. Habib et al., 2013).
Cancer Research and Apoptosis Induction : The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, in cancer research highlights the role of aniline derivatives in synthesizing efficacious anticancer agents. This underscores the significance of similar compounds in developing new therapeutic agents (N. Sirisoma et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as a carcinogen. It is also very toxic to aquatic life with long-lasting effects . It is recommended to handle this compound with appropriate safety measures.
特性
IUPAC Name |
4-chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLQGSQVIAEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538286 | |
| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(3-methoxyphenethyl)aniline | |
CAS RN |
749806-32-4 | |
| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

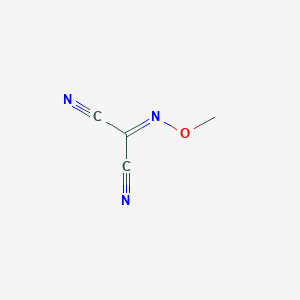
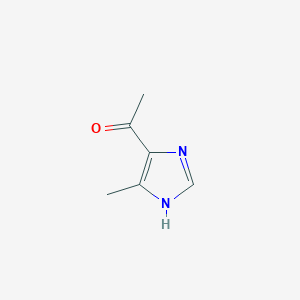
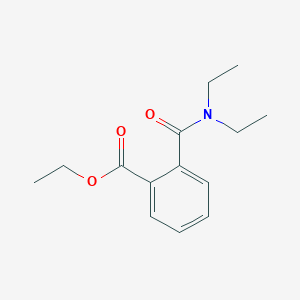
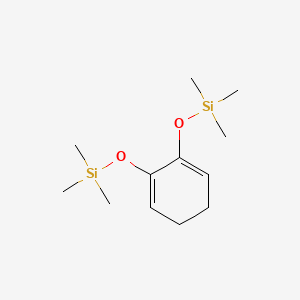
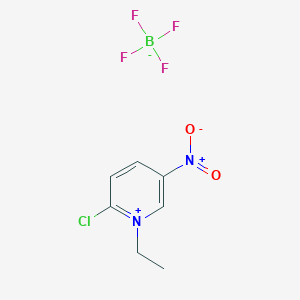
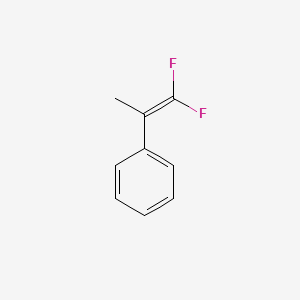
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
